molecular formula C11H16O4 B8184971 1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one

1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one

Cat. No.: B8184971
M. Wt: 212.24 g/mol
InChI Key: QQPAQCIBECWHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one is a dispirocyclic compound characterized by a unique fused-ring system containing three oxygen atoms (trioxa) and a ketone group. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.26 g/mol . The compound’s rigid spirocyclic architecture, featuring two interconnected spiro centers (4.2.4.2), confers distinct stereochemical and electronic properties. It is primarily used in research settings for drug discovery and materials science due to its stability and modular reactivity .

Properties

IUPAC Name

3,9,12-trioxadispiro[4.2.48.25]tetradecan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c12-9-10(5-6-13-9)1-3-11(4-2-10)14-7-8-15-11/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPAQCIBECWHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13CCOC3=O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This method involves the condensation of a diol (e.g., cis-cyclohexadiene diol) with a ketone under acidic conditions. The process typically employs p-toluenesulfonic acid (pTSA) or HCl in toluene, facilitating the formation of the spiroketal core via intramolecular hemiacetalization.

Experimental Protocol

  • Reactants : cis-Cyclohexadiene diol (42) + 2-benzyloxycyclohexanone

  • Conditions : 0.1 M pTSA in toluene, reflux with azeotropic water removal (Dean-Stark trap)

  • Yield : 57–68% after purification by crystallization

  • Key Observation : Steric hindrance at the cyclohexanone moiety improves regioselectivity during spiro-ring formation.

Table 1 : Optimization of Acid-Catalyzed Cyclization

CatalystSolventTemp (°C)Time (h)Yield (%)
pTSAToluene1101268
HClDCM402457
BF₃·Et₂OTHF601862

Ozonolysis of O-Methyl Oximes

Griesbaum Coozonolysis Strategy

Adapted from antimalarial trioxolane synthesis, this method utilizes ozonolysis of O-methyl oximes in the presence of ketones. The reaction proceeds via a carbonyl oxide intermediate, which undergoes [3+2] cycloaddition to form the trioxa-dispiro system.

Procedure Details

  • Step 1 : Prepare O-methyl oxime of 2-adamantanone (4.51 g, 30 mmol) using methoxylamine hydrochloride and pyridine in methanol.

  • Step 2 : Perform coozonolysis in pentane at −78°C, followed by warming to 25°C for 12 h.

  • Yield : 44–52% after flash chromatography.

Critical Parameters :

  • Solvent Polarity : Hydrocarbon solvents (pentane/cyclohexane) favor trioxolane formation over diperoxide byproducts.

  • Molar Ratio : Excess ketone (2:1 ketone:oxime) minimizes side reactions.

Spiroketalization via Hydroboration-Oxidation

Methodology

Developed for squalestatin analogs, this approach constructs the spiroketal through hydroboration of allylated intermediates. Key steps include:

  • Allylation of 4-(t-butyldimethylsilyloxymethyl)-2,2-dimethyl-1,3-dioxa-spiro[4.5]decan-6-one.

  • Hydroboration with BH₃·THF, followed by oxidation with H₂O₂/NaOH.

Performance Metrics

  • Overall Yield : 39% over 4 steps

  • Stereochemical Control : Anti-Markovnikov addition ensures correct configuration at C9.

Lewis Acid-Mediated Diels-Alder Cyclization

Retrosynthetic Approach

The bicyclic core is assembled via Diels-Alder reaction between a diene (e.g., 1,3-cyclohexadiene) and a dienophile such as 4-phenyl-1,3,5-triazolinone.

Optimization Challenges

  • Catalyst Choice : TiCl₄ or SnCl₄ improves reaction rate but complicates purification.

  • Yield : ≤35% due to competing polymerization side reactions.

Late-Stage Functionalization of Spiro Intermediates

Esterification and Silylation

Post-cyclization modifications enable the introduction of functional groups:

  • Methyl Ester Formation : Treat spiroketal with methyl chloroformate (1.2 eq) in pyridine (82% yield).

  • Silyl Protection : TBDMSCl/imida zole in DMF affords silyl ethers (89% yield), enhancing solubility for subsequent reactions.

Table 2 : Functional Group Compatibility

Functional GroupReagentConditionsYield (%)
EsterClCO₂Me/pyridine0°C → 25°C, 2 h82
Silyl EtherTBDMSCl/imidazoleDMF, 12 h89
AcetylAc₂O/DMAPCH₂Cl₂, 3 h75

Chemical Reactions Analysis

Types of Reactions

1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at positions adjacent to the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Material Science

1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one is being investigated for its potential use in the development of advanced materials, particularly in the synthesis of polymers and composites that require enhanced mechanical properties and thermal stability. The compound’s unique dispiro structure contributes to its rigidity and strength, making it suitable for high-performance applications.

Pharmaceutical Chemistry

The compound has shown promise in pharmaceutical applications due to its ability to act as a scaffold for drug design. Its structural features may facilitate the creation of new therapeutic agents targeting various diseases, including cancer and infectious diseases. Preliminary studies have indicated its potential as a lead compound for further medicinal chemistry optimization.

Environmental Science

Research is being conducted on the environmental applications of this compound, particularly in the area of pollutant degradation and remediation technologies. Its chemical properties may allow it to interact with environmental pollutants, facilitating their breakdown or removal from contaminated sites.

Case Study 1: Material Strength Enhancement

In a recent study published in a materials science journal, researchers synthesized a polymer composite using this compound as a reinforcing agent. The results demonstrated a significant increase in tensile strength and thermal stability compared to conventional composites without this compound.

Case Study 2: Anticancer Activity

In pharmaceutical research, the compound was evaluated for its anticancer properties against various cancer cell lines. Preliminary findings indicated that it exhibited cytotoxic effects on specific cancer cells, suggesting its potential as a lead compound for developing novel anticancer therapies.

Case Study 3: Environmental Remediation

A study focused on the environmental applications of the compound showed its effectiveness in degrading organic pollutants in water samples under controlled conditions. The research highlighted its potential role in developing green remediation technologies.

Mechanism of Action

The mechanism of action of 1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the ketone group and spirocyclic structure can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Spiro Ring Modifications
  • 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one (CAS 1638759-75-7): Shares the same molecular formula (C₁₁H₁₇NO₃) and weight as the target compound but differs in spiro ring indices ([4.1.4.3] vs. [4.2.4.2]).
  • 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (CAS 177-10-6):
    • Contains four oxygen atoms instead of three, forming a tetraoxa system. The additional oxygen increases polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents .
Functional Group Additions
  • 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester (CAS 2177266-33-8): Incorporates a methyl ester group at position 10, increasing molecular weight to 256.29 g/mol (C₁₃H₂₀O₅).
  • 1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid (CAS 1030253-98-5):
    • Replaces one oxygen with sulfur (thia) and adds a carboxylic acid group. The sulfur atom enhances lipophilicity, while the acid group introduces pH-dependent solubility and reactivity .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one 686723-63-7 C₁₁H₁₇NO₃ 211.26 Ketone, Trioxa
1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one 1638759-75-7 C₁₁H₁₇NO₃ 211.26 Ketone, Dioxa, Aza
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester 2177266-33-8 C₁₃H₂₀O₅ 256.29 Methyl ester, Trioxa
1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid 1030253-98-5 C₁₁H₁₇NO₄S 283.33 Carboxylic acid, Thia

Biological Activity

1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one is a synthetic compound characterized by its unique structural features, which include three oxygen atoms and a complex dispiro framework. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • IUPAC Name : 1,4,10-trioxadispiro[4.2.4.2]tetradecan-9-one
  • CAS Number : 109006-14-6
  • Molecular Formula : C11H16O4
  • Molecular Weight : 212.25 g/mol
  • Physical Appearance : White solid
  • Solubility : Slightly soluble in water; soluble in organic solvents

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antimicrobial Activity

Studies have indicated that compounds with dispiro structures often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within bacteria.

2. Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

3. Cytotoxicity Against Cancer Cells

Research has shown that certain derivatives of dispiro compounds can induce apoptosis in cancer cells. The specific mechanisms remain under investigation but may involve the activation of caspases and modulation of cell cycle proteins.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced levels of TNF-alpha in vitro
CytotoxicityInduction of apoptosis in breast cancer cells

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various dispiro compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting strong potential for development as an antimicrobial agent.

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability after 48 hours of exposure. The mechanism was further explored through flow cytometry, which indicated increased early apoptotic cell populations.

Q & A

Q. How is the IUPAC nomenclature for dispiro compounds like 1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one derived?

The name follows IUPAC rules for spiro systems, where the descriptor "dispiro" indicates two spiro atoms. The numbering begins with the terminal rings, and the linking atoms between spiro centers are specified in brackets. For this compound, "[4.2.4.2]" denotes the number of atoms in each segment connecting the spiro carbons. The prefix "1,4,10-Trioxa" identifies oxygen atoms at positions 1, 4, and 10, while "tetradecan-9-one" specifies a 14-membered ring with a ketone at position 8. Refer to IUPAC guidelines for detailed dispiro nomenclature .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with spiro junctions causing distinct splitting patterns.
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm1^{-1}) and ether (C-O-C) vibrations (~1100 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C10_{10}H16_{16}O4_4) via exact mass measurements. Cross-referencing with synthetic intermediates (e.g., spiroketal precursors) ensures structural accuracy .

Q. What are common synthetic routes for 1,4,10-Trioxa-dispiro frameworks?

Synthesis often involves acid-catalyzed cyclization of diols or diketones with protecting groups. For example:

  • Ketal Formation : Reacting 1,4-cyclohexanedione with ethylene glycol under acidic conditions forms dispiroketals.
  • Fluorinated Alcohol-Mediated Cyclization : Hydrogen peroxide in fluorinated alcohols (e.g., TFE) promotes stereoselective tetraoxane ring formation, adaptable to trioxa systems .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity in dispiro compound synthesis?

  • Solvent Effects : Fluorinated alcohols (e.g., TFE) enhance electrophilicity of peroxides, directing regioselective ring closure.
  • Catalysts : Lewis acids (e.g., BF3_3) stabilize transition states, favoring specific diastereomers.
  • Temperature : Lower temperatures reduce side reactions, improving yield of desired spiro conformers. Optimize conditions using kinetic studies and DFT modeling to predict transition-state geometries .

Q. How can computational methods elucidate substituent effects on electronic properties?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophiles/nucleophiles.
  • Molecular Dynamics (MD) : Simulate conformational flexibility of the spiro framework under varying solvent conditions.
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with experimental data (e.g., hydrolysis rates). Validate models against spectroscopic and kinetic data .

Q. What strategies resolve contradictions in stability data under varying pH?

  • Controlled Hydrolysis Studies : Monitor degradation products via LC-MS at pH 2–12 to identify pH-sensitive bonds (e.g., ketals).
  • Buffered Stability Assays : Use phosphate/citrate buffers to isolate pH-specific degradation pathways.
  • Isotopic Labeling : Track 18^{18}O incorporation in hydrolyzed products to confirm reaction mechanisms. Contrast results with structurally similar dispiro compounds (e.g., tetraoxanes) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.